molecular formula C9H13NO B13161971 1-(Pyrrolidin-2-yl)pent-4-yn-1-one

1-(Pyrrolidin-2-yl)pent-4-yn-1-one

Cat. No.: B13161971
M. Wt: 151.21 g/mol
InChI Key: PKLSPNLVIHUNEJ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)pent-4-yn-1-one is an organic compound featuring a pyrrolidine ring attached to a pentynone chain

Preparation Methods

The synthesis of 1-(Pyrrolidin-2-yl)pent-4-yn-1-one can be achieved through several routes. One common method involves the reaction of pyrrolidine with pent-4-yn-1-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(Pyrrolidin-2-yl)pent-4-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Pyrrolidin-2-yl)pent-4-yn-1-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)pent-4-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

1-(Pyrrolidin-2-yl)pent-4-yn-1-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: A structurally related compound with different reactivity and applications.

    Pent-4-yn-1-one: Shares the pentynone chain but lacks the pyrrolidine ring, resulting in different chemical properties.

    Pyrrolidin-2-ylpent-4-en-1-one: Similar structure but with a double bond, affecting its reactivity and potential applications. The uniqueness of this compound lies in its combination of the pyrrolidine ring and pentynone chain, which imparts distinct chemical and biological properties.

Biological Activity

1-(Pyrrolidin-2-yl)pent-4-yn-1-one is a chemical compound characterized by a unique structure that includes a pyrrolidine ring and a pent-4-yne chain. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in neuropharmacology. Its interactions with neurotransmitter systems, especially dopamine and serotonin pathways, suggest applications in treating mood disorders and other neurological conditions.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃N, with a molecular weight of 151.21 g/mol. The compound features:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Alkyne Functional Group : The presence of a carbon-carbon triple bond (alkyne) enhances its reactivity.
  • Ketone Functional Group : This contributes to its potential interactions with biological targets.

Neurotransmitter Interaction

Research indicates that this compound interacts significantly with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. Such interactions imply potential stimulant properties and effects on dopamine transporters, which could lead to increased dopamine levels in the brain. This mechanism positions the compound as a candidate for further exploration in the treatment of mood disorders and neuropsychiatric conditions.

Binding Affinity and Modulation

Studies have demonstrated that structural modifications of this compound can influence its binding affinity to various receptors. For example, similar compounds have shown selective inhibition of dopamine transporter (DAT) and norepinephrine transporter (NET), while exhibiting less activity at serotonin transporter (SERT) sites . This selectivity is crucial for developing therapeutics aimed at specific neurotransmitter systems without unwanted side effects.

Stimulant Properties

In animal models, compounds structurally related to this compound have demonstrated stimulant effects. For instance, pyrovalerone, an analog, has been shown to increase locomotor activity in rodents, paralleling its occupancy at DAT sites . Such findings suggest that this compound may exhibit similar stimulant properties.

Potential Therapeutic Applications

Research into the pharmacological effects of this compound has highlighted its potential for treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). By modulating dopamine levels, it may alleviate symptoms associated with these disorders. Further studies are required to elucidate the precise mechanisms and therapeutic efficacy.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common reagents used include:

Reagent Function
Potassium permanganateOxidation
Lithium aluminum hydrideReduction
HalogensSubstitution reactions

Optimizing these synthesis conditions can enhance yield and purity, making it suitable for both laboratory research and potential industrial applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-pyrrolidin-2-ylpent-4-yn-1-one

InChI

InChI=1S/C9H13NO/c1-2-3-6-9(11)8-5-4-7-10-8/h1,8,10H,3-7H2

InChI Key

PKLSPNLVIHUNEJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)C1CCCN1

Origin of Product

United States

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